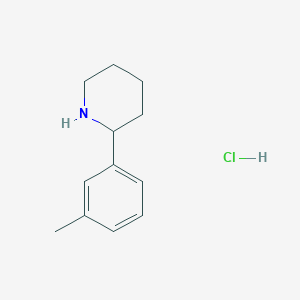

2-(m-Tolyl)piperidine hydrochloride

Description

2-(m-Tolyl)piperidine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the m-tolyl group (a methyl-substituted phenyl group) attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Properties

IUPAC Name |

2-(3-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQFSELUEIYSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)piperidine hydrochloride typically involves the reaction of m-tolylmagnesium bromide with piperidine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Preparation of m-Tolylmagnesium Bromide: m-Tolyl bromide is reacted with magnesium in anhydrous ether to form m-tolylmagnesium bromide.

Reaction with Piperidine: The m-tolylmagnesium bromide is then reacted with piperidine to form 2-(m-Tolyl)piperidine.

Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt of 2-(m-Tolyl)piperidine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives, including 2-(m-Tolyl)piperidine hydrochloride, in exhibiting antimicrobial properties. In particular, piperidine compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, with certain derivatives showing promising inhibitory effects at low concentrations (MIC < 20 µM) . The structural modifications of piperidine compounds can enhance their bioactivity and selectivity against various pathogens.

1.2 Neurological Applications

Piperidine derivatives are being investigated for their role in treating neurological disorders. The compound has been associated with potential applications in managing conditions such as Alzheimer's disease and neuropathic pain due to its ability to interact with specific receptors in the brain . Research indicates that dual receptor ligands based on piperidine structures can provide therapeutic benefits by targeting both histamine H3 and sigma-1 receptors, which are implicated in pain modulation .

Pharmacological Properties

2.1 Pain Management

The analgesic properties of piperidine derivatives make them valuable candidates for pain management therapies. Studies suggest that compounds like this compound may modulate pain pathways effectively, offering relief for chronic pain conditions . The pharmacological profile of this compound could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

2.2 Anti-inflammatory Effects

Piperidine derivatives have also been recognized for their anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases. The presence of the m-tolyl group may enhance the compound's ability to inhibit inflammatory mediators, thereby providing therapeutic advantages in conditions characterized by excessive inflammation .

Synthesis and Development

3.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods involving piperidine and m-toluidine as starting materials. Efficient synthetic pathways are crucial for producing this compound at scale for research and pharmaceutical applications . Innovations in synthetic chemistry continue to improve yield and purity, making it more accessible for further studies.

3.2 Case Studies

Several case studies have documented the successful application of piperidine derivatives in drug development:

- Case Study 1 : A study demonstrated that modifying the piperidine structure could improve the potency of anti-tuberculosis agents, leading to compounds with enhanced efficacy against resistant strains .

- Case Study 2 : Research on dual receptor ligands indicated that specific substitutions on the piperidine ring could significantly affect binding affinity and selectivity, paving the way for novel treatments in pain management .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis | Various piperidine derivatives |

| Neurological Applications | Potential treatment for Alzheimer's disease and neuropathic pain | Dual receptor ligands |

| Pain Management | Modulation of pain pathways | Piperidine-based analgesics |

| Anti-inflammatory Effects | Inhibition of inflammatory mediators | Piperidine derivatives |

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

2-(m-Tolyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

2-Phenylpiperidine: Similar structure but with a phenyl group instead of a m-tolyl group.

2-(p-Tolyl)piperidine: Similar structure but with a p-tolyl group instead of a m-tolyl group.

N-Methylpiperidine: A simpler piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness

The presence of the m-tolyl group in this compound provides unique chemical properties and potential applications compared to other piperidine derivatives. Its specific structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Biological Activity

2-(m-Tolyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a tolyl group, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the m-tolyl group enhances the lipophilicity of the compound, which may affect its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in pain modulation and neuropharmacology. The compound’s piperidine structure allows it to act as a ligand for various receptors, including:

- Histamine Receptors : It has been shown to exhibit affinity for histamine H3 receptors, which are implicated in the regulation of neurotransmitter release and have potential therapeutic applications in treating conditions like narcolepsy and pain syndromes .

- Sigma Receptors : The compound may also interact with sigma-1 receptors, which are involved in modulating nociceptive pathways and have been targeted for pain management therapies .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Pain Management : Research indicates that derivatives of piperidine, including this compound, may possess analgesic properties. Specifically, dual-acting ligands targeting both histamine H3 and sigma-1 receptors have shown promise in alleviating both nociceptive and neuropathic pain .

- Cognitive Enhancement : The modulation of histamine receptors suggests potential applications in cognitive enhancement therapies, as these receptors play a crucial role in attention and memory processes .

- Antidepressant Effects : Some studies suggest that compounds interacting with sigma receptors can exhibit antidepressant-like effects, providing a basis for further exploration of this compound in mood disorder treatments .

Case Studies

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

- A study on piperidine-based ligands demonstrated significant analgesic effects in animal models, supporting their use as potential therapeutic agents for chronic pain management .

- Another investigation focused on the pharmacological profile of piperidine derivatives revealed their capacity to modulate receptor activity effectively, suggesting a multifaceted mechanism involving both agonistic and antagonistic properties at various receptor sites .

Data Table: Comparative Biological Activity

| Compound Name | Receptor Affinity (Ki) | Analgesic Activity | Cognitive Effects | Antidepressant Potential |

|---|---|---|---|---|

| 2-(m-Tolyl)piperidine HCl | TBD | Moderate | Potential | Possible |

| KSK67 (Piperazine Derivative) | H3R Ki = 7.7 nM | High | Yes | No |

| KSK68 (Piperidine Derivative) | H3R Ki = 7.9 nM | Moderate | Yes | Yes |

Note: TBD = To Be Determined; Ki values are indicative of receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.